Hexafluorophosphate de ferrocénium, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

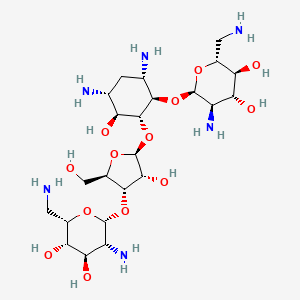

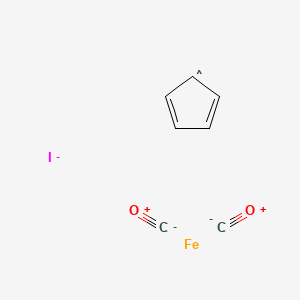

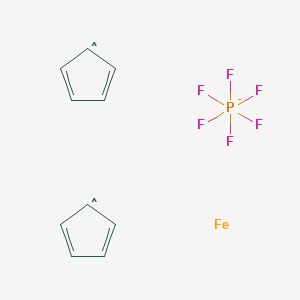

Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C₅H₅)₂]PF₆. This compound consists of the ferrocenium cation [Fe(C₅H₅)₂]⁺ and the hexafluorophosphate anion (PF₆⁻). It is a deep blue, paramagnetic salt that is widely used in various chemical applications due to its unique properties .

Applications De Recherche Scientifique

Ferrocenium hexafluorophosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .

Mode of Action

The ferrocenium ion in Ferrocenium hexafluorophosphate can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .

Biochemical Pathways

Ferrocenium hexafluorophosphate is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.

Result of Action

The result of Ferrocenium hexafluorophosphate’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .

Action Environment

The action of Ferrocenium hexafluorophosphate can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .

Analyse Biochimique

Biochemical Properties

Ferrocenium hexafluorophosphate is known for its one-electron oxidizing properties . The reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocenium ion can act as a one-electron oxidant and thus initiate or promote a range of radical processes .

Cellular Effects

It has been observed that ferrocenium, the oxidized form of ferrocene, can induce ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes .

Molecular Mechanism

The molecular mechanism of Ferrocenium hexafluorophosphate involves its ability to act as a one-electron oxidizing agent . This property allows it to initiate or promote various radical processes . The ferrocenium ion is in its ground state a low-spin d5 complex with one unpaired electron .

Metabolic Pathways

The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .

Méthodes De Préparation

Ferrocenium hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the oxidation of ferrocene with ferric salts, followed by the addition of hexafluorophosphoric acid . Another method includes the oxidation of ferrocene with iron(III) chloride and subsequent treatment with ammonium hexafluorophosphate . These reactions are typically carried out at room temperature under inert gas protection to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Ferrocenium hexafluorophosphate is known for its role as a one-electron oxidizing agent. It undergoes various types of chemical reactions, including:

Reduction: It can be reduced back to ferrocene, which is relatively inert and easily separated from ionic products.

Substitution: Ferrocenium salts can participate in substitution reactions, where the ferrocenium ion is replaced by other cations.

Common reagents used in these reactions include ferric salts, hexafluorophosphoric acid, and iron(III) chloride. The major product formed from these reactions is ferrocene, which is often used as a reference material in electrochemistry .

Comparaison Avec Des Composés Similaires

Ferrocenium hexafluorophosphate is often compared with other ferrocenium salts, such as ferrocenium tetrafluoroborate. Both compounds share similar properties and applications, but there are some differences:

Ferrocenium tetrafluoroborate: This compound has the chemical formula [Fe(C₅H₅)₂]BF₄ and is also used as a one-electron oxidizing agent.

Ferrocene: The reduced form of ferrocenium, ferrocene, is a neutral compound with the formula [Fe(C₅H₅)₂].

Ferrocenium hexafluorophosphate is unique due to its specific anion (PF₆⁻), which can influence its solubility, stability, and reactivity in various chemical environments .

Propriétés

Numéro CAS |

11077-24-0 |

|---|---|

Formule moléculaire |

C10H20F6FeP- |

Poids moléculaire |

341.07 g/mol |

Nom IUPAC |

cyclopentane;iron;hexafluorophosphate |

InChI |

InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |

Clé InChI |

IAZZKFUOICUZOM-UHFFFAOYSA-N |

SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |

SMILES canonique |

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.